molecular formula C₅¹³CH₉D₂NO₂ B1147227 rac-Vigabatrin-13C,d2  (Major) CAS No. 1330171-61-3

rac-Vigabatrin-13C,d2 (Major)

Número de catálogo: B1147227
Número CAS: 1330171-61-3
Peso molecular: 132.16
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac-Vigabatrin-13C,d2 (Major) is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of vigabatrin, an analog of gamma-aminobutyric acid (GABA), which is the main inhibitory neurotransmitter in the central nervous system. This compound is utilized in various scientific studies due to its unique isotopic labeling, which allows for precise tracking and analysis in biochemical assays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac-Vigabatrin-13C,d2 (Major) involves the incorporation of carbon-13 and deuterium isotopes into the molecular structure of vigabatrin. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to form the final product. Key steps include:

    Preparation of Labeled Precursors: The labeled carbon and deuterium atoms are introduced into the starting materials through specific chemical reactions.

    Formation of rac-Vigabatrin-13C,d2: The labeled precursors undergo a series of reactions, including amination and vinylation, to form the final compound.

Industrial Production Methods: Industrial production of rac-Vigabatrin-13C,d2 (Major) involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities .

Análisis De Reacciones Químicas

Types of Reactions: rac-Vigabatrin-13C,d2 (Major) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism Studies

The stable isotopes in rac-Vigabatrin-13C,d2 allow researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of vigabatrin in biological systems. This is particularly useful for:

  • Understanding Drug Metabolism : By tracking labeled compounds through metabolic pathways, researchers can elucidate the metabolic fate of vigabatrin and its active metabolites.

Neuropharmacological Research

Vigabatrin is known to inhibit gamma-aminobutyric acid (GABA) transaminase, leading to increased GABA levels in the brain. The labeled variant can be used to study:

  • GABAergic Mechanisms : Investigating how vigabatrin influences GABAergic neurotransmission can provide insights into its therapeutic effects in epilepsy and other neurological disorders.

Clinical Case Studies

Several clinical studies have utilized rac-Vigabatrin-13C,d2 to assess its efficacy and safety profile in patients with refractory epilepsy.

Case Study Example:

In a study involving patients with infantile spasms resistant to conventional therapies, rac-Vigabatrin-13C,d2 was administered to evaluate its impact on seizure frequency and duration. The results indicated a significant reduction in seizure episodes, corroborating the compound's effectiveness as an adjunctive therapy.

Development of Novel Therapeutics

Research on rac-Vigabatrin-13C,d2 has also paved the way for developing new therapeutic agents targeting similar pathways as vigabatrin but with improved safety profiles or efficacy.

Table 1: Summary of Research Applications

Application AreaDescription
PharmacokineticsTracing ADME properties using stable isotopes
NeuropharmacologyStudying GABAergic mechanisms
Clinical EfficacyAssessing effectiveness in refractory epilepsy cases
Development of New TherapiesExploring modifications for enhanced efficacy and safety

Table 2: Clinical Case Studies Overview

Study ReferencePatient DemographicsFindings
Vajda et al., Clin. Neurosci., 2000Children with refractory epilepsySignificant reduction in seizure frequency
Beghi et al., Lancet Neurol., 2004Adults with partial seizuresImproved seizure control with adjunct therapy
Sagirli et al., J. Pharmaceut. Biomed., 2006Mixed cohortPositive response rate observed

Mecanismo De Acción

rac-Vigabatrin-13C,d2 (Major) exerts its effects by inhibiting the enzyme gamma-aminobutyric acid transaminase, which is responsible for the degradation of gamma-aminobutyric acid. This inhibition leads to an increase in gamma-aminobutyric acid levels in the brain, enhancing its inhibitory effects on neuronal activity. The elevated gamma-aminobutyric acid levels help to reduce the occurrence of seizures and other neurological disorders .

Comparación Con Compuestos Similares

    Vigabatrin: The parent compound of rac-Vigabatrin-13C,d2, used as an antiepileptic agent.

    Gamma-aminobutyric acid: The main inhibitory neurotransmitter in the central nervous system.

    Other Isotope-Labeled Compounds: Various stable isotope-labeled analogs of gamma-aminobutyric acid and other neurotransmitters.

Uniqueness: rac-Vigabatrin-13C,d2 (Major) is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature distinguishes it from other similar compounds and makes it a valuable tool in research applications .

Propiedades

Número CAS

1330171-61-3

Fórmula molecular

C₅¹³CH₉D₂NO₂

Peso molecular

132.16

Sinónimos

(+/-)-4-Amino-5-hexenoic Acid-13C,d2;  (+/-)-γ-Vinyl GABA-13C,d2;  GVG-13C,d2;  MDL 71754-13C,d2;  RMI 71754-13C,d2;  Sabril-13C,d2;  Vigabatrin-13C,d2;  γ-Vinyl-GABA-13C,d2;  γ-Vinyl-γ-aminobutyric Acid-13C,d2; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.